Bis(diethyl-D-tartrateglycolato)diboron

Platinum catalysis Alkene diboration Chiral boron reagents

Bis(diethyl-D-tartrateglycolato)diboron (CAS 312693-46-2) is a tetra(alkoxy)diboron(4) compound featuring two boron atoms coordinated within dioxaborolane rings derived from diethyl D-tartrate. The compound belongs to the class of chiral diboron reagents, distinguished by the covalent incorporation of enantiopure tartrate-derived ligands that create a persistent chiral environment around the boron centers.

Molecular Formula C16H24B2O12
Molecular Weight 430.0 g/mol
Cat. No. B12114460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethyl-D-tartrateglycolato)diboron
Molecular FormulaC16H24B2O12
Molecular Weight430.0 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3
InChIKeyLJOXKUBPSYCAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diethyl-D-tartrateglycolato)diboron CAS 312693-46-2: Chiral Diboron Reagent for Asymmetric Borylation


Bis(diethyl-D-tartrateglycolato)diboron (CAS 312693-46-2) is a tetra(alkoxy)diboron(4) compound featuring two boron atoms coordinated within dioxaborolane rings derived from diethyl D-tartrate . The compound belongs to the class of chiral diboron reagents, distinguished by the covalent incorporation of enantiopure tartrate-derived ligands that create a persistent chiral environment around the boron centers [1]. With a molecular formula of C₁₆H₂₄B₂O₁₂ and molecular weight of 429.98 g/mol, this reagent is supplied as a crystalline solid with optical activity [α]²⁰/D +17° (c = 1 in chloroform) and a melting point of 40–47 °C . The tartrate glycolato framework confers stereochemical information directly into the borylation step, enabling asymmetric induction in carbon-boron bond-forming reactions without requiring external chiral catalysts [2].

Why B₂pin₂ Cannot Replace Bis(diethyl-D-tartrateglycolato)diboron in Stereoselective Borylation


Non-chiral diboron reagents such as bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron (B₂neop₂) provide symmetric boryl transfer without intrinsic stereochemical bias . While B₂pin₂ is valued for air and moisture stability and represents the most widely employed diboron reagent in cross-coupling [1], it lacks any chiral element and therefore cannot directly induce enantioselectivity in borylation reactions unless paired with a chiral catalyst system [2]. Conversely, bis(diethyl-D-tartrateglycolato)diboron carries the stereochemical information of the D-tartrate framework covalently bound to the diboron core, enabling substrate-controlled or reagent-controlled asymmetric induction in a single operational step [3]. Procurement substitution of a chiral tartrate-derived diboron with an achiral analog fundamentally alters the stereochemical outcome of the reaction; the following quantitative evidence demonstrates where this differentiation manifests in measurable performance parameters.

Bis(diethyl-D-tartrateglycolato)diboron Comparative Performance Data: Selectivity, Stability, and Procurement Specifications


Functional Complementarity: Chiral Diboranes vs. Achiral Diboron Reagents in Pt-Catalyzed Diboration

In platinum(0)-catalyzed diboration reactions, the use of chiral diboranes including bis(diethyl-D-tartrateglycolato)diboron and its diisopropyl analog results in total inhibition of the diboration reaction, whereas achiral bis(pinacolato)diboron (B₂pin₂) proceeds efficiently to give cis-bis(boryl)alkanes and cis-bis(boryl)alkenes [1]. This divergent reactivity—complete suppression with chiral tartrate-derived diborons versus productive diboration with B₂pin₂—demonstrates a fundamental functional difference rather than a simple performance gradient [2].

Platinum catalysis Alkene diboration Chiral boron reagents

Within-Class Differentiation: Bis(diethyl-D-tartrateglycolato)diboron vs. Bis(diisopropyl-D-tartrateglycolato)diboron in Asymmetric Induction

Among tartrate-derived chiral boron reagents, the ester substituent (ethyl vs. isopropyl) directly modulates enantioselectivity outcomes. Allylboronates derived from diisopropyl tartrate (DIPT) and bis(2,4-dimethyl-3-pentyl) tartrate (DMPT) react with aldehydes at −78 °C and exhibit remarkable enantioselectivity across all aldehyde classes examined [1]. The parent diethyl tartrate-derived allylboronates (structurally corresponding to bis(diethyl-D-tartrateglycolato)diboron) serve as the baseline reference, with diisopropyl variants demonstrating enhanced stereocontrol due to increased steric bulk around the boron center [2].

Asymmetric synthesis Chiral auxiliary Allylboration

Procurement-Grade Specification: Optical Purity and Physical Identity Parameters for Bis(diethyl-D-tartrateglycolato)diboron

Commercially supplied bis(diethyl-D-tartrateglycolato)diboron carries verified physical identity parameters that ensure batch-to-batch stereochemical consistency: optical activity [α]²⁰/D +17° (c = 1 in chloroform) and melting point 40–47 °C (literature value) . The compound is supplied at ≥98% purity (HPLC) from major vendors, with storage classification as a combustible solid (Storage Class 11) and WGK 3 water hazard classification [1]. The L-enantiomer variant (bis(diethyl-L-tartrate glycolato)diboron, CAS 480438-20-8) is also commercially available, enabling enantiomeric pair selection for asymmetric synthesis optimization .

Quality control Optical rotation Specifications

Cross-Reactivity Differentiation: Tartrate-Derived vs. BINOL-Derived Chiral Boron Reagents

Chiral BINOL-based boronate esters and boronium salts function as potent Lewis acid catalysts capable of rapidly catalyzing annulation reactions of styrene oxide with nitrones to trans-2-methyl-3,6-diphenyl-1,4,2-dioxazine with high regio- and diastereoselectivities [1]. In contrast, tartrate-derived diboron reagents such as bis(diethyl-D-tartrateglycolato)diboron operate primarily as stoichiometric chiral borylating agents rather than as Lewis acid catalysts, transferring the boryl group directly to substrates with the tartrate framework serving as a chiral auxiliary [2]. Non-linear effect studies reveal that chiral BINOL–boron reagents form catalytic species containing at least two equivalents of BINOL ligand, a mechanistic feature not shared by the covalently fixed stereochemistry of tartrate diborons [3].

BINOL boronates Lewis acid catalysis Asymmetric annulation

Application-Specific Constraint: Incompatibility of Tartrate-Derived Diborons with Platinum Catalysis

A critical selection constraint for bis(diethyl-D-tartrateglycolato)diboron is its documented incompatibility with platinum(0) catalysis: the use of chiral diboranes including bis(diethyl-D-tartrateglycolato)diboron and bis(diisopropyl-D-tartrateglycolato)diboron results in total inhibition of Pt(0)-catalyzed diboration reactions [1]. This stands in contrast to the efficient Pt(0)-catalyzed diboration achieved with achiral bis(pinacolato)diboron, which proceeds smoothly to give cis-bis(boryl)alkanes and cis-bis(boryl)alkenes [2]. For reactions requiring platinum catalysis, alternative boron reagents must be selected.

Transition metal compatibility Catalyst selection Reaction design

Bis(diethyl-D-tartrateglycolato)diboron: Evidence-Based Application Scenarios for Asymmetric Synthesis


Stoichiometric Asymmetric Borylation Without External Chiral Catalyst

Bis(diethyl-D-tartrateglycolato)diboron is optimally deployed when the synthetic objective requires enantioselective carbon-boron bond formation in a single operational step without the added complexity and cost of an external chiral catalyst system. The tartrate framework covalently delivers stereochemical information directly to the borylated product [1]. This scenario is supported by the reagent's established role as a stoichiometric chiral borylating agent and is particularly relevant in early-stage medicinal chemistry where minimizing catalyst screening is advantageous [2].

Substrate-Controlled Asymmetric Synthesis with Pre-Installed Stereochemistry

This reagent is suitable for substrate-controlled asymmetric transformations where the chiral diboron reagent is employed to install stereodefined boryl groups that subsequently direct downstream stereoselective functionalizations. The fixed chiral environment of the tartrate glycolato ligands ensures predictable stereochemical transfer [1]. Applications include the preparation of enantioenriched boronic esters for Suzuki-Miyaura cross-coupling with retention of configuration, enabling modular construction of chiral pharmaceutical intermediates [2].

Palladium or Copper-Catalyzed Cross-Coupling Requiring Chiral Boron Source

Bis(diethyl-D-tartrateglycolato)diboron is compatible with palladium and copper catalytic systems, making it appropriate for asymmetric Miyaura borylation and related cross-coupling protocols [1]. This scenario excludes platinum catalysis, for which the reagent is documented to cause complete reaction inhibition [2]. Selection for Pd- or Cu-catalyzed processes leverages the reagent's stereochemical advantages while maintaining catalytic turnover efficiency.

Enantiomeric Pair Screening in Asymmetric Reaction Optimization

The commercial availability of both D-enantiomer (CAS 312693-46-2, [α]²⁰/D +17°) and L-enantiomer (CAS 480438-20-8, [α]²⁰/D −17°) enables systematic enantiomeric pair screening to optimize stereochemical outcomes in asymmetric synthesis [1]. This scenario is particularly valuable during reaction development when the absolute stereochemical requirement of the target is known, allowing procurement of the matching enantiomer to maximize product enantiomeric excess [2].

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